molecular formula C12H11Cl B13900996 1-[(1R)-1-chloroethyl]naphthalene

1-[(1R)-1-chloroethyl]naphthalene

Cat. No.: B13900996
M. Wt: 190.67 g/mol
InChI Key: LVZBNQAITQCBEC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R)-1-Chloroethyl]naphthalene is an organic compound with the molecular formula C12H11Cl It is a derivative of naphthalene, where a chlorine atom is attached to the ethyl group at the 1-position of the naphthalene ring

Preparation Methods

The synthesis of 1-[(1R)-1-chloroethyl]naphthalene can be achieved through several methods. One common approach involves the chlorination of 1-ethyl naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

1-[(1R)-1-Chloroethyl]naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthalene derivatives with additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert the chlorine atom to a hydrogen atom, forming 1-ethyl naphthalene.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-[(1R)-1-hydroxyethyl]naphthalene.

Scientific Research Applications

1-[(1R)-1-Chloroethyl]naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems. It may serve as a model compound to investigate the effects of chlorinated aromatic compounds on living organisms.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which 1-[(1R)-1-chloroethyl]naphthalene exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism depends on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

1-[(1R)-1-Chloroethyl]naphthalene can be compared with other similar compounds, such as:

    1-(Chloromethyl)naphthalene: This compound has a chlorine atom attached directly to the naphthalene ring, making it more reactive in certain substitution reactions.

    1-(Bromomethyl)naphthalene: Similar to the chlorinated derivative but with a bromine atom, it exhibits different reactivity due to the larger atomic size and different electronegativity of bromine.

    1-(Hydroxymethyl)naphthalene: This compound has a hydroxyl group instead of a chlorine atom, making it more hydrophilic and reactive in oxidation reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chiral center, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

1-[(1R)-1-chloroethyl]naphthalene

InChI

InChI=1S/C12H11Cl/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/t9-/m1/s1

InChI Key

LVZBNQAITQCBEC-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.